Comprehensive Technical Guide on 5-Chloro-2-fluoro-4-methoxybenzaldehyde: Structural Properties, Synthesis, and Applications in Drug Discovery
Comprehensive Technical Guide on 5-Chloro-2-fluoro-4-methoxybenzaldehyde: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
As a Senior Application Scientist, I approach molecular building blocks not just as static structures, but as dynamic nodes in a synthetic network. 5-Chloro-2-fluoro-4-methoxybenzaldehyde (CAS: 221622-80-6) is a highly versatile, multi-functionalized aromatic scaffold[1]. Its unique substitution pattern—featuring an electrophilic aldehyde, a highly activated leaving group (fluorine), and sterically directing halogens/ethers—makes it an invaluable precursor in modern medicinal chemistry.
This whitepaper deconstructs the structural logic of this compound, details its regioselective synthesis, and provides self-validating protocols for its downstream application in the synthesis of phenylacetic acids[2] and benzo[b]thiophene-based STING (Stimulator of Interferon Genes) agonists[3].
Structural & Physicochemical Profiling
The reactivity of 5-chloro-2-fluoro-4-methoxybenzaldehyde is dictated by the push-pull electronic effects of its substituents. The methoxy group at C4 is strongly electron-donating via resonance, activating the ring, while the halogens (Cl at C5, F at C2) and the aldehyde at C1 exert inductive electron-withdrawing effects. Crucially, the fluorine atom at C2 is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the orthogonal electron-withdrawing nature of the adjacent aldehyde group.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Chloro-2-fluoro-4-methoxybenzaldehyde |
| CAS Registry Number | 221622-80-6[1] |
| Molecular Formula | C8H6ClFO2[1] |
| Molecular Weight | 188.58 g/mol [4] |
| Monoisotopic Mass | 188.004 Da |
| Physical State | Crystalline Solid[5] |
| Typical Commercial Purity | ≥97%[6] |
Mechanistic Synthesis & Functionalization Logic
The foundational synthesis of this scaffold relies on the regioselective electrophilic aromatic chlorination of 2-fluoro-4-methoxybenzaldehyde[2].
Causality of Reagent Selection: Sulfuryl chloride (SO₂Cl₂) is selected over elemental chlorine gas because it provides a highly controllable, easily handled electrophilic chlorine source. Pyridine is introduced not merely as an acid scavenger to neutralize the HCl byproduct, but to form a reactive N-chloropyridinium intermediate. This modulates the reaction kinetics, preventing over-chlorination.
Regioselectivity Logic: The methoxy group at C4 strongly directs electrophilic attack to its ortho positions (C3 and C5). However, C3 is sterically compressed between the methoxy group and the C2 fluorine. Therefore, chlorination occurs almost exclusively at the less hindered, thermodynamically favored C5 position.
Caption: Workflow for the synthesis and homologation of 5-Chloro-2-fluoro-4-methoxybenzaldehyde.
Downstream Applications in Medicinal Chemistry
A. Synthesis of Phenylacetic Acids
Phenylacetic acids are critical pharmacophores. 5-Chloro-2-fluoro-4-methoxybenzaldehyde can be homologated via a cyanohydrin intermediate. Direct addition of KCN to aldehydes can be sluggish; thus, sodium bisulfite (NaHSO₃) is used to form a highly water-soluble bisulfite adduct, which is rapidly trapped by cyanide under mild aqueous conditions[2]. Subsequent reduction with hydroiodic acid (HI) serves a dual purpose: it acts as a strong acid to hydrolyze the nitrile to a carboxylic acid, and as a reducing agent to deoxygenate the benzylic hydroxyl group[2].
B. Synthesis of Benzo[b]thiophene STING Agonists
In oncology and immunology, STING agonists are synthesized using this aldehyde as a core building block[3]. The reaction leverages a tandem SNAr / intramolecular aldol condensation pathway. Potassium carbonate (K₂CO₃) deprotonates methyl 2-mercaptoacetate, generating a nucleophilic thiolate that displaces the C2 fluorine. The basic conditions then promote an aldol condensation between the active methylene of the acetate and the adjacent C1 aldehyde, followed by dehydration to yield the fully aromatized benzo[b]thiophene core[3].
Caption: Synthesis of the benzo[b]thiophene core for STING agonist development.
Reaction Metrics Summary
| Transformation | Reagents / Catalyst | Temp / Time | Typical Yield | Downstream Target |
| Electrophilic Chlorination | SO₂Cl₂, Pyridine, CH₂Cl₂ | Room Temp, 12h | >85% | 5-Chloro-2-fluoro-4-methoxybenzaldehyde |
| Cyanohydrin Formation | NaHSO₃, KCN, H₂O | 45°C (3.5h) then 0-10°C | Quantitative | 2-Hydroxyacetonitrile intermediate |
| Iodide-Catalyzed Reduction | HI (aq) | 80°C, 15h | ~84% | Phenylacetic acid derivatives |
| Tandem SNAr / Cyclization | Methyl 2-mercaptoacetate, K₂CO₃, DMF | 80°C, 12h | >75% | Benzo[b]thiophene STING Agonists |
Validated Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict analytical gates to guarantee causality and reproducibility.
Protocol 1: Synthesis of 5-Chloro-2-fluoro-4-methoxybenzaldehyde[2]
Step 1: Dissolve 2-fluoro-4-methoxybenzaldehyde (28.8 g, 187 mmol) in dichloromethane (35 mL) and add pyridine (0.4 mL, 5 mmol). Step 2: Add sulfuryl chloride (18.2 mL, 224 mmol) dropwise. Stir at room temperature overnight.
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Validation Gate A (Reaction Progress): Monitor via LC-MS or TLC (Hexanes/EtOAc). Proceed only when the starting material peak is completely consumed and replaced by the +34 Da mass shift indicative of monochlorination. Step 3: Dilute with DCM (250 mL) and quench with saturated aqueous sodium bicarbonate (150 mL).
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Validation Gate B (Safety & Quench): Test the aqueous layer pH. It must read >7 to ensure all residual HCl and SO₂Cl₂ have been fully neutralized before phase separation. Step 4: Wash the organic phase with 10 wt % aqueous sodium sulfite (100 mL).
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Validation Gate C (Oxidant Clearance): Use starch-iodide paper on the organic phase to confirm the absence of residual active oxidants/chlorine. Step 5: Separate, dry over MgSO₄, and concentrate.
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Validation Gate D (Structural Integrity): Perform ¹H NMR (CDCl₃). Confirm regioselectivity by observing the disappearance of the C5 proton and the presence of two distinct para-arranged aromatic singlets (C3-H and C6-H).
Protocol 2: Synthesis of Methyl 5-chloro-6-methoxybenzo[b]thiophene-2-carboxylate[3]
Step 1: Combine 5-chloro-2-fluoro-4-methoxybenzaldehyde (1.04 g, 5.51 mmol), methyl 2-mercaptoacetate (0.740 mL, 8.27 mmol), and K₂CO₃ (2.29 g, 16.5 mmol) in DMF (50 mL). Step 2: Stir the reaction mixture for 12 hours at 80°C.
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Validation Gate A (Tandem Reaction Completion): Analyze an aliquot via LC-MS. The intermediate thioether should be absent, and the dominant peak must correspond to the cyclized, dehydrated benzo[b]thiophene mass ([M+H]⁺). Step 3: Cool to room temperature and pour into 500 mL of ice water. Step 4: Add 1M aqueous HCl dropwise to adjust the mixture to pH 5.
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Validation Gate B (Precipitation Control): Use a calibrated pH meter. The pH must be exactly ~5 to ensure complete protonation and precipitation of the product without risking acid-catalyzed hydrolysis of the methyl ester. Step 5: Collect the precipitate by filtration and dry under vacuum.
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Validation Gate C (Purity & Aromatization): Perform ¹H NMR (DMSO-d₆). The aldehyde proton signal (~10 ppm) must be completely absent, replaced by a new aromatic singlet (~8.0 ppm) corresponding to the C3 proton of the newly formed thiophene ring.
Conclusion
5-Chloro-2-fluoro-4-methoxybenzaldehyde is a masterclass in functional group programming. By understanding the electronic push-pull dynamics and steric constraints of its substituents, researchers can predictably leverage this scaffold for highly complex tandem reactions. Whether utilized for the generation of phenylacetic acids or the construction of fused heterocyclic STING agonists, integrating rigorous, self-validating analytical gates ensures high-fidelity translation from bench-scale synthesis to drug development.
References
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[2] Milne, J. E., Storz, T., Colyer, J. T., Thiel, O. R., Seran, M. D., Larsen, R. D., & Murry, J. A. "Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids." The Journal of Organic Chemistry, 2011, 76(22), 9519-9524. URL: [Link]
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[3] "BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS." WIPO (PCT) Patent Publication WO2018067423A1, 2018. URL:
Sources
- 1. 5-chloro-2-fluoro-4-methoxybenzaldehyde | 221622-80-6 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2018067423A1 - BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS - Google Patents [patents.google.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. esdmedikal.com [esdmedikal.com]
- 6. 5-Chloro-2-fluoro-4-methoxy-benzaldehyde | 221622-80-6 [amp.chemicalbook.com]
